molecular formula C10H9BrN2O B2512598 5-bromo-1H-indole-3-carbaldehyde O-methyloxime CAS No. 294848-84-3

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

Cat. No.: B2512598
CAS No.: 294848-84-3
M. Wt: 253.099
InChI Key: CTSYBEIMJUDRKI-AWNIVKPZSA-N
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Description

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes . The nature of these interactions is multifaceted, involving binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the bromination of indole-3-carbaldehyde to produce 5-bromoindole-3-carbaldehyde . This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base, such as sodium acetate, to form the O-methyloxime derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Chemical Reactions Analysis

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSYBEIMJUDRKI-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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